molecular formula C17H20N4O2 B6473868 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline CAS No. 2640880-96-0

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B6473868
CAS No.: 2640880-96-0
M. Wt: 312.37 g/mol
InChI Key: ROYUONGTHFLDPY-UHFFFAOYSA-N
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Description

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a complex organic compound that features a quinazoline core structure substituted with a morpholine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through acylation reactions, where the morpholine-substituted quinazoline is reacted with pyrrolidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazoline core and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide
  • 6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline

Uniqueness

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinazoline core with the morpholine and pyrrolidine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

pyrrolidin-1-yl-(4-quinazolin-4-ylmorpholin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(20-7-3-4-8-20)15-11-21(9-10-23-15)16-13-5-1-2-6-14(13)18-12-19-16/h1-2,5-6,12,15H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYUONGTHFLDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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